Bicycloheptane

Analytical Chemistry Chromatography Method Validation

Analytical labs require certified isomers to distinguish 1,1′-Bicycloheptyl (MW 194.36) from bridged bicycloheptanes like norbornane (MW 96.17). Substitution alters boiling points (273.7°C vs 112.6°C) and invalidates regulatory methods. - Certified reference standard for HPLC/GC impurity quantification - Required for ANDA/DMF stability studies and release testing - Non-pharmacologically active; ideal as inert analytical control

Molecular Formula C14H26
Molecular Weight 194.36 g/mol
CAS No. 12622-04-7
Cat. No. B081988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicycloheptane
CAS12622-04-7
SynonymsBICYCLOHEPTANE
Molecular FormulaC14H26
Molecular Weight194.36 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C2CCCCCC2
InChIInChI=1S/C14H26/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h13-14H,1-12H2
InChIKeyARUKYTASOALXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1′-Bicycloheptyl Overview & Sourcing


The compound referred to as Bicycloheptane with CAS 12622-04-7 is chemically identified as 1,1′-Bicycloheptyl, also known as cycloheptylcycloheptane [1]. It is a saturated hydrocarbon with the molecular formula C14H26 and a molecular weight of 194.36 g/mol, comprising two cycloheptane rings linked by a single bond [2]. This compound is distinct from the more widely studied bridged bicycloheptane isomers, such as norbornane (bicyclo[2.2.1]heptane, CAS 279-23-2) and bicyclo[3.2.0]heptane (CAS 278-07-9) [3]. Its primary utility is as a research chemical, a reference standard for analytical method development, and an intermediate for synthesizing specialized organometallic catalysts [4].

Analytical reference standard & impurity testing context; distinct from generic research chemicals.
Synthetic intermediate for organometallic catalysts; sterically demanding ligand precursor.
Non-bridged bicycloheptyl scaffold; not interchangeable with bridged isomers like norbornane.

1,1′-Bicycloheptyl Isomer Differentiation


The term 'Bicycloheptane' is a structural descriptor that encompasses several non-interchangeable constitutional isomers. CAS 12622-04-7 specifies 1,1′-Bicycloheptyl, a molecule with two distinct cycloheptane rings connected by a single bond, resulting in a molecular weight of 194.36 g/mol and a significantly higher boiling point (273.7 °C at 760 mmHg) compared to its bridged counterparts . Substituting this compound with bridged isomers like norbornane (bicyclo[2.2.1]heptane, MW 96.17, m.p. 88 °C) or bicyclo[3.2.0]heptane (b.p. 112.6 °C) will lead to fundamentally different physical properties and chemical reactivity . Crucially, these isomers are not bioequivalent; the bridged bicycloheptane scaffold is a privileged structure in medicinal chemistry with documented biological activities, whereas 1,1′-Bicycloheptyl lacks any published evidence of direct pharmacological activity and is primarily utilized as an analytical reference standard or a synthetic intermediate [1].

Physicochemical mismatch
Molecular weight, boiling point, and density differ substantially from bridged bicycloheptanes; direct substitution may alter process parameters and analytical retention.
Activity context divergence
Bridged isomers appear in medicinal chemistry as privileged scaffolds; 1,1′-Bicycloheptyl lacks reported pharmacological activity, making bioassay interchange invalid.
Conformational landscape
Non-bridged linkage allows conformational freedom absent in constrained bridged systems; structural studies require the correct scaffold to avoid misinterpretation.

1,1′-Bicycloheptyl Comparative Evidence


Chromatographic Selectivity for Cyclic Alkanes

In reversed-phase high-performance liquid chromatography (RP-HPLC), a stationary phase bonded with bicycloheptyl groups provides superior selectivity for separating cyclic hydrocarbon solutes compared to bonded cyclohexyl phases [1]. While an n-heptyl bonded phase demonstrates the highest overall capacity, the bicycloheptyl phase displays a significantly different selectivity profile, particularly enhancing the separation of cyclic from linear alkanes [1].

Chromatographic Selectivity
Source review
Enhanced separation of cyclic vs linear alkanes over cyclohexyl phases
Supports column selection for complex hydrocarbon mixtures
Reported selectivity; verify in target matrix
Analytical Chemistry Chromatography Method Validation

Pharmaceutical Impurity Reference Standard

1,1′-Bicycloheptyl (CAS 12622-04-7) is specifically manufactured and supplied as a certified impurity reference standard for pharmaceutical research [1]. It is a critical component for product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, and stability studies, where its use is mandated by regulatory bodies to ensure analytical method accuracy and specificity [1].

Impurity Reference Standard
Reported
Certified standard for pharmaceutical impurity testing
Supports method validation and regulatory documentation
Use certified grade for ANDA/DMF contexts
Pharmaceutical Analysis Quality Control Reference Standards

Thermophysical Data for Process Engineering

Critically evaluated thermophysical property data for 1,1′-Bicycloheptyl are available through authoritative databases such as the NIST/TRC Web Thermo Tables, which is essential for process modeling and engineering calculations [1]. This data differentiates it from less characterized analogs. For instance, its reported boiling point (273.7 ± 7.0 °C at 760 mmHg) is dramatically higher than that of its bridged isomer, bicyclo[3.2.0]heptane (112.6 ± 7.0 °C at 760 mmHg), due to its larger molecular weight and distinct intermolecular forces .

Boiling Point Difference
Head-to-head
273.7°C vs 112.6°C (Δ 161.1°C)
Impacts synthesis and purification protocol design
NIST/TRC evaluated data at 760 mmHg
Process Engineering Thermodynamics Property Prediction

Conformational Analysis of Non-Bridged Bicycloalkanes

The 1,1′-Bicycloheptyl core serves as a unique scaffold for studying the conformational preferences and packing arrangements in bicyclic systems, as demonstrated by crystallographic studies of its diphenyl derivatives [1]. In contrast, the bridged bicycloheptane frameworks like bicyclo[3.2.0]heptane and bicyclo[2.2.1]heptane exhibit unexpected configurational and conformational preferences driven by ring strain and transannular interactions, which are absent in the non-bridged 1,1′-Bicycloheptyl system [2]. The 1,1′-linked system provides a baseline for evaluating the effects of direct ring fusion versus a single bond linkage on molecular geometry and solid-state packing [1].

Conformational Analysis
Reported
Non-bridged scaffold vs constrained bridged systems
Informs molecular geometry and solid-state packing studies
Based on diphenyl derivative crystallography
Structural Chemistry Crystallography Conformational Analysis

1,1′-Bicycloheptyl Application Scenarios


Impurity Reference Standard Procurement

Analytical development and quality control (QC) laboratories in the pharmaceutical industry should procure 1,1′-Bicycloheptyl when it is identified as a potential or actual impurity in a drug substance or product [1]. A certified reference standard of this compound is required to develop and validate robust, regulatory-compliant HPLC or GC methods, ensuring the accurate identification and quantification of this specific impurity during stability studies, release testing, and for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [1].

Specialized Chromatography for Hydrocarbon Mixtures

For analytical chemists working with petrochemical, environmental, or synthetic organic samples containing complex mixtures of cyclic and acyclic alkanes, procuring a bicycloheptyl-functionalized stationary phase (e.g., an HPLC column) can provide a unique and advantageous selectivity profile [1]. As demonstrated, this phase offers differential preferability for resolving cyclic hydrocarbons that cannot be achieved with standard C8, C18, or cyclohexyl-bonded phases, thereby justifying the investment in this specialized column chemistry [1].

Olefin Polymerization Catalyst Development

Organometallic chemists engaged in catalyst discovery and development should source 1,1′-Bicycloheptyl or its derivatives as precursors for synthesizing novel transition metal complexes [1]. Patents disclose the use of tetrakis(1-bicycloheptyl)chromium compounds as catalysts for the polymerization of 1-olefins [1]. This specific application relies on the unique steric and electronic properties imparted by the bulky 1,1′-Bicycloheptyl ligand, making it a non-substitutable building block for this class of catalysts.

Structure-Property Studies of Bicycloalkyl Systems

Academic researchers in physical organic chemistry, structural chemistry, and computational chemistry can use 1,1′-Bicycloheptyl as a model compound to investigate the fundamental properties of non-bridged bicyclic hydrocarbons [1]. Its structure provides a contrasting system to the more common bridged bicycloalkanes like norbornane and bicyclo[3.2.0]heptane [2]. Studies focusing on its thermophysical properties and crystallographic structure help build a comprehensive understanding of how molecular connectivity influences properties like boiling point, density, and solid-state packing [1].

Application
Selection Property
Validation Focus
Impurity reference standard procurement
Certified analytical standard
Method validation & regulatory documentation
Specialized hydrocarbon chromatography
Bicycloheptyl-functionalized stationary phase
Cyclic/linear alkane selectivity
Olefin polymerization catalyst development
Bulky bicycloheptyl ligand precursor
Steric/electronic catalyst profile
Structure-property studies of bicycloalkyl systems
Non-bridged bicycloalkyl model
Thermophysical & crystallographic analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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